5-Bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
5-Bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C8H7BrF3NO It is a pyridine derivative characterized by the presence of bromine, methoxy, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine typically involves the bromination of 2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid in a Suzuki reaction would produce a biaryl compound .
Scientific Research Applications
5-Bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
5-Bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both methoxy and trifluoroethoxy groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoroethoxy group, in particular, enhances the compound’s stability and lipophilicity compared to similar compounds .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c1-14-7-6(2-5(9)3-13-7)15-4-8(10,11)12/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDCGYQJQDNOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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